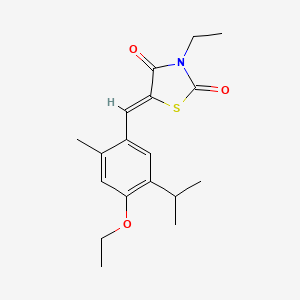![molecular formula C21H23ClN2O4 B4728529 2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4728529.png)
2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is commonly referred to as BAY 43-9006 and is classified as a kinase inhibitor.
Mecanismo De Acción
BAY 43-9006 inhibits the activity of several kinases involved in the mitogen-activated protein kinase (MAPK) pathway, which is responsible for cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and angiogenesis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. In addition, BAY 43-9006 has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 43-9006 is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential toxicity, which can affect normal cells and cause adverse effects.
Direcciones Futuras
For BAY 43-9006 research include exploring its potential therapeutic properties in other diseases, such as Alzheimer's disease and diabetes. Additionally, researchers are investigating ways to improve the efficacy and safety of BAY 43-9006, such as developing new formulations and delivery methods.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential therapeutic properties in various diseases such as cancer, rheumatoid arthritis, and psoriasis. It has been shown to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cell growth and proliferation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-2-19(28-16-9-7-15(22)8-10-16)20(25)23-18-6-4-3-5-17(18)21(26)24-11-13-27-14-12-24/h3-10,19H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEVPVIDDMXIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4728454.png)
![4-methyl-2-oxo-2H-chromen-6-yl [(4-chlorophenyl)thio]acetate](/img/structure/B4728469.png)
![2-(4-fluorophenyl)-4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4728470.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4728483.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-ethylacetamide](/img/structure/B4728493.png)
![3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728497.png)
![N-(2,4-dichlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728502.png)
![N-(4-bromophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4728507.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4728512.png)


![3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4728526.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728533.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728540.png)